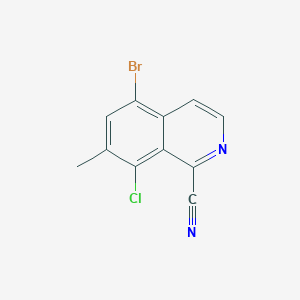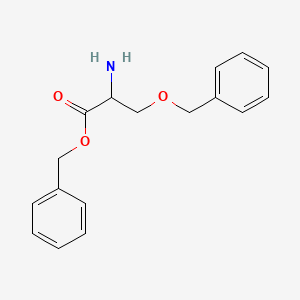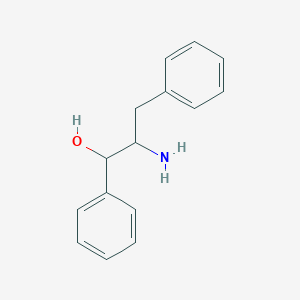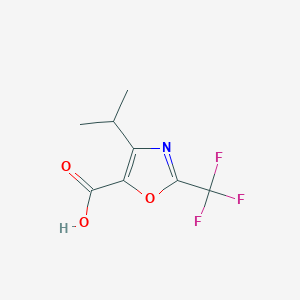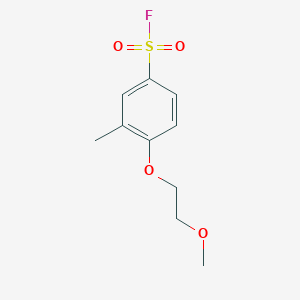
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides. These compounds are known for their reactivity and are often used in various chemical reactions and industrial applications. The presence of the sulfonyl fluoride group makes this compound particularly interesting for research in organic synthesis and material science.
Méthodes De Préparation
The synthesis of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl fluoride typically involves the reaction of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl chloride with a fluoride source. The reaction conditions often include the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different sulfonyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.
Biology: The compound can be used in the study of enzyme inhibition, as sulfonyl fluorides are known to inhibit serine proteases.
Medicine: Research into potential pharmaceutical applications, including the development of enzyme inhibitors for therapeutic use.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other molecules, leading to inhibition or modification of their activity. The molecular targets often include serine residues in enzymes, which are nucleophilic and readily react with the sulfonyl fluoride group.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-Methoxyethoxy)-3-methylbenzene-1-sulfonyl fluoride include other sulfonyl fluorides such as:
- 4-(2-Methoxyethoxy)benzene-1-sulfonyl fluoride
- Tris(2-methoxyethoxy)(vinyl)silane
These compounds share the sulfonyl fluoride functional group but differ in their substituents, which can affect their reactivity and applications. The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and potential for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H13FO4S |
|---|---|
Poids moléculaire |
248.27 g/mol |
Nom IUPAC |
4-(2-methoxyethoxy)-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C10H13FO4S/c1-8-7-9(16(11,12)13)3-4-10(8)15-6-5-14-2/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
WRTLHWVVWRCSFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)S(=O)(=O)F)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



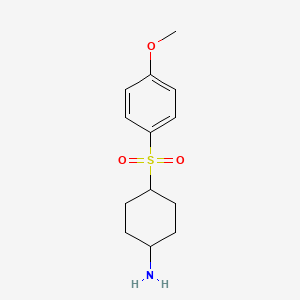
![N,N-Dimethyl-2-[(5-methylhexan-2-yl)amino]acetamide](/img/structure/B13238660.png)
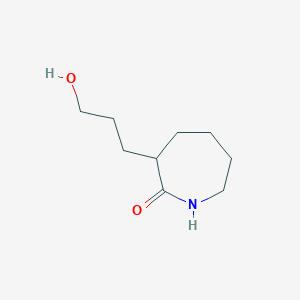
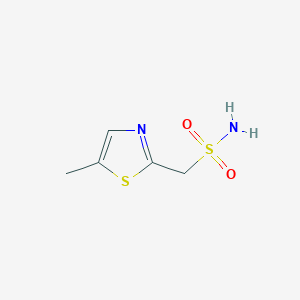
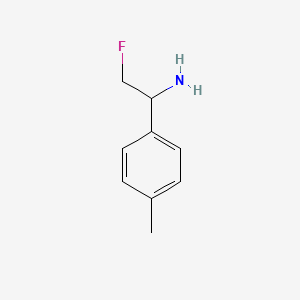
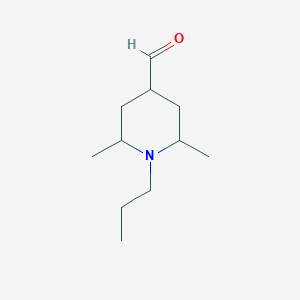
![3-(Propan-2-yl)-4H,5H,7H,8H-6lambda6-[1,2,3]triazolo[1,5-d][1,4]thiazepine-6,6-dione](/img/structure/B13238705.png)
![4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-2-yl}aniline](/img/structure/B13238708.png)
amine](/img/structure/B13238710.png)
